5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
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Overview
Description
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a chemical compound with a molecular formula of C14H19ClN2O2 It is known for its unique structure, which includes a chloro group, an ethylpyrrolidinyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiols.
Scientific Research Applications
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide
- 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide stands out due to its methoxy group, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
92992-37-5 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19) |
InChI Key |
DKKQUUYFNCAKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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